molecular formula C20H28N4O3S B12119908 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)propan-1-one

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)propan-1-one

Cat. No.: B12119908
M. Wt: 404.5 g/mol
InChI Key: IPJYBWTZDPSORY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 3,5-dimethylpyrazole core linked via a propan-1-one moiety to a 4-((3,4-dimethylphenyl)sulfonyl)piperazine group. The propan-1-one linker introduces a ketone functional group, which may participate in hydrogen bonding or serve as a metabolic site. The piperazine sulfonyl group is a hallmark of pharmacologically active compounds, often improving solubility and target binding through sulfonamide interactions .

Structural characterization of such compounds typically employs spectroscopic methods (IR, NMR) and X-ray crystallography, as demonstrated in analogous pyrazole derivatives . The use of SHELX and CCP4 software suites for crystallographic refinement (as noted in and ) underscores the importance of rigorous structural validation in confirming synthetic outcomes.

Properties

Molecular Formula

C20H28N4O3S

Molecular Weight

404.5 g/mol

IUPAC Name

1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one

InChI

InChI=1S/C20H28N4O3S/c1-15-5-6-19(13-16(15)2)28(26,27)23-11-9-22(10-12-23)20(25)7-8-24-18(4)14-17(3)21-24/h5-6,13-14H,7-12H2,1-4H3

InChI Key

IPJYBWTZDPSORY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCN3C(=CC(=N3)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Sulfonylation of the piperazine ring: The piperazine ring can be sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling of the pyrazole and piperazine derivatives: This step involves the use of coupling reagents like EDCI or DCC in the presence of a catalyst such as DMAP.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the pyrazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyrazole Derivatives

Key Comparisons:

  • 3,5-Diphenyl-1H-pyrazole (): Lacks the piperazine sulfonyl and propanone groups. The phenyl substituents increase aromaticity but reduce solubility compared to the methyl groups in the target compound. IR and NMR data for such derivatives highlight distinct absorption bands for C=O (ketone) and S=O (sulfonyl) groups in the target compound, which are absent in simpler pyrazoles .
  • N-Substituted Pyrazolines (): Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde share a pyrazole core but feature carbaldehyde substituents and dihydro backbones. These structural differences likely reduce metabolic stability compared to the target compound’s sulfonamide and ketone functionalities .

Piperazine-Containing Analogues

  • Sulfonylated Piperazines: The 4-((3,4-dimethylphenyl)sulfonyl)piperazine group in the target compound enhances electronic interactions (e.g., with enzyme active sites) compared to non-sulfonylated piperazines. This modification is common in kinase inhibitors and GPCR-targeting drugs to improve potency and selectivity .

Propanone Linker vs. Alternative Linkers

  • Ketone vs. Ester/Amide Linkers (): Heterocyclic compounds with tetrazole or benzodiazepine moieties (e.g., 4g and 4h in ) often use ester or amide linkers. The ketone in the target compound may confer greater conformational flexibility and reduced hydrolytic susceptibility compared to esters .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Substituents Functional Groups Potential Bioactivity
Target Compound Pyrazole 3,5-Dimethyl, sulfonylpiperazine Ketone, sulfonamide Kinase inhibition, CNS targets
3,5-Diphenyl-1H-pyrazole () Pyrazole 3,5-Diphenyl None Anticancer, antimicrobial
N-Substituted Pyrazoline () Dihydropyrazole 4-Fluorophenyl, carbaldehyde Aldehyde Anti-inflammatory
Piperazine-sulfonamide (Hypothetical) Piperazine Sulfonylaryl Sulfonamide Enzyme inhibition

Table 2: Spectroscopic and Crystallographic Tools

Technique Application in Analogues Relevance to Target Compound
X-ray Crystallography Confirmed pyrazole and linker geometries Validates sulfonylpiperazine conformation
IR/NMR Identified C=O (1680–1700 cm⁻¹), S=O (1150 cm⁻¹) Confirms ketone and sulfonamide groups
SHELX/CCP4 Software Refined dihydropyrazole structures Critical for resolving complex substituents

Research Findings and Implications

  • Synthetic Validation: The target compound’s synthesis likely parallels methods for analogous pyrazoles, involving condensation reactions between pyrazole precursors and sulfonylated piperazine intermediates .
  • Metabolic Considerations: The 3,5-dimethyl groups may slow oxidative metabolism compared to halogenated or phenyl-substituted pyrazoles, as seen in .
  • Crystallographic Insights: The twisted conformation of the sulfonylpiperazine group (inferred from ) could influence binding to hydrophobic protein pockets .

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